4-(Naphthalen-1-yloxy)-1H-pyrazole
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Overview
Description
4-(Naphthalen-1-yloxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a naphthalen-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yloxy)-1H-pyrazole typically involves the reaction of naphthalen-1-ol with a suitable pyrazole precursor. One common method is the nucleophilic substitution reaction where naphthalen-1-ol reacts with a halogenated pyrazole under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The naphthalen-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the naphthalen-1-yloxy group.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yloxy derivatives: Compounds with similar naphthalen-1-yloxy groups but different core structures.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
4-(Naphthalen-1-yloxy)-1H-pyrazole is unique due to the combination of the naphthalen-1-yloxy group and the pyrazole ring, which imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-naphthalen-1-yloxy-1H-pyrazole |
InChI |
InChI=1S/C13H10N2O/c1-2-6-12-10(4-1)5-3-7-13(12)16-11-8-14-15-9-11/h1-9H,(H,14,15) |
InChI Key |
NMBJNTAGLBTJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CNN=C3 |
Origin of Product |
United States |
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